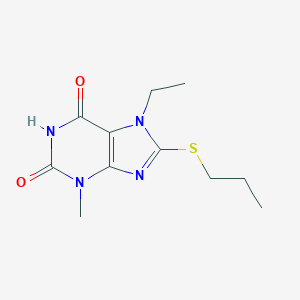

7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione

Beschreibung

Eigenschaften

IUPAC Name |

7-ethyl-3-methyl-8-propylsulfanylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-4-6-18-11-12-8-7(15(11)5-2)9(16)13-10(17)14(8)3/h4-6H2,1-3H3,(H,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICTZPOWLJRDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=NC2=C(N1CC)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves several steps. One common method includes the reaction of 7-ethyl-3-methyl-8-thioxanthine with methyl chloroacetate in a water-ethanol solution of sodium hydroxide. This reaction leads to the formation of the corresponding ester . The ester is then subjected to hydrazinolysis to obtain 3-methyl-7-ethylxanthinyl-8-thioacethydrazide . Further reactions with aromatic aldehydes yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Analyse Chemischer Reaktionen

Types of Reactions

7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various alkyl and aryl substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1.1 Anti-inflammatory Activity

Research has demonstrated that 7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione exhibits notable anti-inflammatory properties. Its mechanism involves the inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α. This is particularly relevant for conditions like arthritis and gout, where chronic inflammation plays a critical role.

Case Study:

In vitro studies involving macrophage cell lines stimulated with lipopolysaccharide (LPS) showed that this compound significantly downregulated inflammatory markers. The inhibition of NF-kB activation was particularly noteworthy, suggesting a robust anti-inflammatory effect that could be harnessed in therapeutic settings .

1.2 Antioxidant Properties

The compound also displays antioxidant capabilities, which are essential for mitigating oxidative stress-related damage in various diseases. By scavenging free radicals and modulating oxidative stress pathways, it can potentially protect against cellular damage.

Research Findings:

Studies indicate that the compound's antioxidant activity correlates with its ability to reduce oxidative stress markers in cellular models, highlighting its potential use in conditions exacerbated by oxidative damage .

Enzyme Inhibition

2.1 Xanthine Oxidase Inhibition

One of the significant biochemical applications of this compound is its inhibitory effect on xanthine oxidase (XOD), an enzyme involved in uric acid production. Elevated levels of uric acid are associated with gout and hyperuricemia.

Experimental Evidence:

Inhibition studies have shown that 7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione effectively reduces XOD activity, suggesting its potential as a therapeutic agent for managing hyperuricemia and related disorders .

Given its promising pharmacological properties, future research should focus on:

- Clinical Trials: Conducting clinical trials to evaluate the efficacy and safety of this compound in human subjects.

- Mechanistic Studies: Further elucidating the molecular mechanisms underlying its anti-inflammatory and antioxidant effects.

- Formulation Development: Exploring various formulations for enhanced bioavailability and targeted delivery systems.

Wirkmechanismus

The mechanism of action of 7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exhibits antioxidant, diuretic, hypoglycemic, antitumor, antimicrobial, anti-inflammatory, and analgesic activities . It targets enzymes and receptors involved in these pathways, modulating their activity to exert its effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally related purine-2,6-diones to highlight substituent effects on physicochemical properties and biological activity.

Structural and Physicochemical Comparisons

Biologische Aktivität

7-Ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known by its CAS number 303971-03-1, is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and biological activities based on diverse sources.

- Molecular Formula: C11H16N4O2S

- Molecular Weight: 272.34 g/mol

- CAS Number: 303971-03-1

Synthesis

The synthesis of 7-Ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The initial steps often include the formation of the purine base followed by the introduction of the ethyl and propylsulfanyl groups. Specific synthetic routes can vary based on the desired yield and purity.

Pharmacological Effects

Research indicates that this compound exhibits a range of biological activities:

- Antioxidant Activity : Studies have shown that purine derivatives can act as antioxidants, which may contribute to their protective effects against oxidative stress in cells.

- Antimicrobial Properties : Preliminary data suggest that 7-Ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione may possess antimicrobial properties. In vitro studies have indicated effectiveness against various bacterial strains.

- Cytotoxicity : Some studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate potential anti-cancer activity, warranting further investigation into its mechanisms of action.

- Phosphodiesterase Inhibition : As a purine derivative, it is hypothesized that this compound may inhibit phosphodiesterase enzymes, which play a crucial role in various signaling pathways related to inflammation and cellular proliferation.

Case Studies and Research Findings

Several case studies have explored the biological activity of similar compounds in the purine family:

The mechanisms underlying the biological activities of 7-Ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione are not fully elucidated but may involve:

- Interaction with Enzymes : The compound might interact with key enzymes involved in metabolic pathways.

- Cell Signaling Modulation : It may influence signaling pathways related to cell growth and apoptosis.

Q & A

Q. What are the optimal synthetic routes for preparing 7-ethyl-3-methyl-8-(propylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves alkylation and nucleophilic substitution. For example, alkylation of a purine core at position 7 with ethyl groups (e.g., ethyl bromide) under inert conditions (N₂ atmosphere) followed by thiolation at position 8 using propylsulfanyl reagents. Polar aprotic solvents (e.g., DMF or DMSO) and catalysts like K₂CO₃ improve reaction efficiency . Temperature control (60–80°C) and stepwise purification (column chromatography, recrystallization) are critical for yields >70%. Comparative studies of alkylating agents (e.g., ethyl vs. hexyl groups) show substituent size impacts steric hindrance and reaction kinetics .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- FTIR : Identifies carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and sulfanyl (C-S) bonds at 600–700 cm⁻¹. Peaks at ~2850 cm⁻¹ confirm aliphatic C-H stretches from ethyl/propyl groups .

- NMR : ¹H NMR reveals methyl (δ 1.2–1.5 ppm) and ethyl/propyl protons (δ 0.8–1.1 ppm). ¹³C NMR distinguishes purine carbons (δ 140–160 ppm) and carbonyls (δ 160–170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of propylsulfanyl group) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies recommend storage at –20°C in amber vials under argon to prevent oxidation of the sulfanyl group. Accelerated degradation tests (40°C/75% RH for 4 weeks) show <5% decomposition when protected from light and moisture. HPLC purity tracking (C18 column, acetonitrile/water gradient) is advised for long-term monitoring .

Advanced Research Questions

Q. What computational strategies can predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : Quantum mechanical calculations (DFT, B3LYP/6-31G*) model charge distribution on the purine core, identifying electrophilic sites (e.g., position 8) prone to substitution. Solvent effects (e.g., DMSO polarity) are simulated via COSMO-RS. Reaction path sampling (e.g., Nudged Elastic Band method) predicts energy barriers for propylsulfanyl group displacement by nucleophiles like amines .

Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?

- Methodological Answer : Discrepancies may arise from metabolic instability (e.g., hepatic CYP450-mediated oxidation of the ethyl group). Strategies:

- Metabolite Profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylated derivatives).

- Prodrug Design : Masking labile groups (e.g., acetylating the sulfanyl moiety) enhances in vivo stability .

- Species-Specific Assays : Compare human liver microsomes vs. murine models to adjust dosing .

Q. What strategies optimize regioselectivity during functionalization of the purine core?

- Methodological Answer :

- Directing Groups : Introducing temporary protecting groups (e.g., Boc at N-9) directs substitution to position 8 .

- Catalytic Control : Pd-catalyzed C-H activation selectively modifies position 7.

- pH Modulation : Alkaline conditions (pH 9–10) favor thiolation at position 8 over N-alkylation .

Key Research Gaps and Recommendations

- Mechanistic Studies : Elucidate the role of solvent polarity in thiolation kinetics using stopped-flow UV-Vis .

- In Silico Screening : Virtual docking (AutoDock Vina) to identify potential kinase targets, leveraging purine’s ATP-mimetic structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.